molecular formula C7H5IN2O B13664300 3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B13664300
M. Wt: 260.03 g/mol
InChI Key: SEKOIZAVKDDYIM-UHFFFAOYSA-N
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Description

3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 3rd position and a pyrrolo[3,4-b]pyridin-5-one core structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves the iodination of a precursor pyrrolopyridine compound. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The precursor compound is dissolved in the solvent, and NIS is added slowly to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Formation of 3-substituted pyrrolopyridines.

    Oxidation Products: Formation of N-oxides.

    Reduction Products: Formation of dihydro derivatives.

Scientific Research Applications

3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. It can act as an allosteric modulator of certain receptors, such as the M4 muscarinic acetylcholine receptor. This modulation can influence various signaling pathways, including the Ras/Erk and PI3K/Akt pathways, leading to changes in cellular functions such as proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Lacks the iodine atom at the 3rd position.

    Pyrazolo[3,4-b]pyridine Derivatives: Similar core structure but with different substituents and biological activities.

    Cyclopenta[b]pyridin-5-one Analogues: Similar bicyclic structure but with different ring fusion.

Uniqueness

3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new chemical entities with potential therapeutic applications .

Properties

Molecular Formula

C7H5IN2O

Molecular Weight

260.03 g/mol

IUPAC Name

3-iodo-6,7-dihydropyrrolo[3,4-b]pyridin-5-one

InChI

InChI=1S/C7H5IN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11)

InChI Key

SEKOIZAVKDDYIM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=N2)I)C(=O)N1

Origin of Product

United States

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